

Preliminary research on the interaction of gold nanoparticles with biological molecules in water.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gold-water

Cat. No.: B15133966

[Get Quote](#)

A Technical Guide to the Interaction of Gold Nanoparticles with Biological Molecules in Water

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are colloidal suspensions of nanometer-sized gold particles that have garnered significant interest across a range of biomedical fields, including diagnostics, bioimaging, and drug delivery.[1][2][3] Their utility stems from a unique combination of physical and chemical properties, such as their size- and shape-dependent optical characteristics, high surface-area-to-volume ratio, biocompatibility, and the relative ease with which their surfaces can be functionalized.[1][2]

When AuNPs are introduced into a biological environment such as blood plasma or cell culture media, their surfaces are immediately coated by a dynamic layer of biological molecules, primarily proteins.[4][5] This adsorbed layer, known as the "biomolecular corona," effectively becomes the new biological identity of the nanoparticle, mediating all subsequent interactions with biological systems, including cellular uptake, signaling, and immune response.[4][6] A thorough understanding of the formation and characteristics of this corona is therefore critical for the rational design of AuNPs for any therapeutic or diagnostic application. This guide provides a technical overview of the core interactions between AuNPs and key biological

molecules, quantitative data on these interactions, detailed experimental protocols, and visualizations of key processes.

Core Interactions with Biological Molecules

The interaction between AuNPs and biomolecules is governed by a combination of nanoparticle characteristics (size, shape, surface charge, and chemistry) and the properties of the biomolecules themselves.[\[5\]](#)[\[7\]](#)[\[8\]](#)

Interaction with Proteins: The Protein Corona

The formation of the protein corona is the most immediate and critical event when AuNPs enter a biological fluid. This process is driven by a complex interplay of non-covalent and covalent forces:

- **Electrostatic Interactions:** Negatively charged AuNPs (e.g., those stabilized with citrate) can interact with positively charged residues on proteins, such as the amine groups of lysine.[\[9\]](#)[\[10\]](#)
- **Hydrophobic Interactions:** Hydrophobic domains on a protein's surface can interact with the metallic surface of the nanoparticle, particularly as ions from the solution can increase the hydrophobicity of the AuNP surface.[\[11\]](#)
- **Covalent Bonding:** The gold surface has a strong affinity for sulfur, leading to the formation of robust Au-thiol bonds with cysteine residues in proteins.[\[3\]](#)[\[9\]](#)

The composition of the corona is dynamic, with an initial layer of abundant, low-affinity proteins being gradually replaced by less abundant proteins with higher affinity. The final, more stable layer is often referred to as the "hard corona." The properties of the AuNP, such as a high surface curvature on very small particles, can prevent effective complexation or even induce conformational changes and unfolding in the adsorbed proteins.[\[5\]](#)[\[8\]](#)[\[10\]](#)[\[12\]](#)

Interaction with Nucleic Acids (DNA/RNA)

Functionalizing AuNPs with DNA and RNA is fundamental to their use in biosensing and gene therapy.[\[13\]](#)[\[14\]](#) This is typically achieved through two primary methods:

- **Covalent Attachment:** The most common method involves the use of thiolated oligonucleotides, which form a stable Au-S covalent bond with the nanoparticle surface.[9][14]
- **Electrostatic Adsorption:** Positively charged functional groups on the AuNP surface can electrostatically bind to the negatively charged phosphate backbone of nucleic acids.[9][13]

These DNA-functionalized AuNPs are highly stable and can be programmed for specific recognition tasks.[14]

Interaction with Lipids

The cell membrane, a lipid bilayer, is the primary barrier to AuNP entry into cells. Interactions at this interface are critical for cellular uptake and potential cytotoxicity.[15] Studies have shown that AuNPs can adhere to the bilayer surface or even penetrate the hydrophobic core, a process heavily influenced by the nanoparticle's surface charge and size.[15] This penetration can disrupt the membrane and form hydrophilic pores, potentially explaining observations of AuNPs entering cells via non-endocytic pathways.[15] To enhance biocompatibility and stability, AuNPs are often functionalized with lipid bilayers, which helps prevent non-specific interactions and can improve colloidal stability through electrostatic or steric repulsion.[16]

Quantitative Data on AuNP-Biomolecule Interactions

The following tables summarize key quantitative findings from the literature regarding protein corona formation and cellular uptake.

Table 1: Influence of AuNP Properties on Protein Corona Formation

AuNP Core Size	Surface Modification	Interacting Protein	Corona Thickness (Hydrodynamic Diameter Increase)	Binding Affinity (Kd)	Characterization Technique	Reference
15 nm	Citrate	Bovine Serum Albumin (BSA)	~6-8 nm	10^{-8} to 10^{-6} M	DLS, TEM	[7]
15 nm	Citrate	Transferrin (TRF)	~6-7 nm	10^{-8} to 10^{-6} M	DLS	[7]
15 nm	PEG (5k)	Bovine Serum Albumin (BSA)	No significant adsorption observed	N/A	DLS	[7]
24 nm	Citrate	Fluorescently-labeled BSA	~200 ng protein per 1×10^{10} NPs	Not specified	Fluorescence Spectroscopy	[17]
56 nm	Citrate	Fluorescently-labeled BSA	~100 ng protein per 1×10^{10} NPs	Not specified	Fluorescence Spectroscopy	[17]

| 5-50 nm | Not specified | Various blood proteins | Thickness increases with NP size | Varies with NP size | DLS, Fluorescence Quenching [[8] |

Table 2: Quantitative Analysis of Cellular Uptake of Gold Nanoparticles

AuNP Core Size / Shape	Cell Line	Incubation Time	Uptake Level (Particles per cell)	Proposed Uptake Pathway	Reference
13 nm Sphere	U87 Glioblastoma	24 h	$\sim 1.0 \times 10^4$	Not specified	[18]
50 nm Sphere	U87 Glioblastoma	24 h	$\sim 3.6 \times 10^4$	Not specified	[18]
40 nm Star	U87 Glioblastoma	24 h	$\sim 2.5 \times 10^4$	Not specified	[18]
10 nm Sphere	HeLa	2 h	$\sim 2\times$ higher than 25 nm NPs	Incubation (Passive)	[19]
25 nm Sphere	HeLa	2 h	$\sim 0.5\times$ of 10 nm NPs	Incubation (Passive)	[19]

| <100 nm | Various | Not specified | Varies | Receptor-Mediated Endocytosis [20] |

Key Experimental Protocols

Detailed methodologies are essential for reproducible research in this field. The following are protocols for foundational experiments.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This is the most common method for producing spherical AuNPs, typically in the 10-25 nm range.[1][21]

Materials:

- Tetrachloroauric acid (HAuCl_4) solution (e.g., 1 mM)

- Trisodium citrate ($\text{Na}_3\text{C}_6\text{H}_5\text{O}_7$) solution (e.g., 1% w/v)
- High-purity water (e.g., Milli-Q)
- Clean glassware (all glassware should be rigorously cleaned, e.g., with aqua regia)

Procedure:

- Bring 50 mL of 1 mM HAuCl_4 solution to a vigorous boil in a flask with a condenser while stirring.
- Rapidly add 5 mL of 1% trisodium citrate solution to the boiling HAuCl_4 solution.
- Observe the color change of the solution: from pale yellow to colorless, then to gray, and finally to a deep wine-red or ruby-red color. This indicates the formation of AuNPs.
- Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.
- Remove the heat source and allow the solution to cool to room temperature while continuing to stir.
- Store the resulting colloidal AuNP solution at 4°C in a dark container. The final product is a stable suspension of citrate-capped AuNPs.

Protocol 2: Characterization of AuNP-Protein Interaction via Dynamic Light Scattering (DLS)

DLS is used to measure the change in the hydrodynamic diameter of AuNPs upon protein adsorption.^{[7][8]}

Materials:

- Synthesized AuNP solution
- Protein of interest (e.g., BSA) dissolved in a suitable buffer (e.g., 5 mM HEPES, pH 7.4)
- Buffer solution (e.g., 5 mM HEPES, pH 7.4)

- DLS instrument and cuvettes

Procedure:

- **Baseline Measurement:** Dilute the stock AuNP solution in buffer to an appropriate concentration for DLS analysis. Measure the hydrodynamic diameter of the bare AuNPs. This serves as the control.
- **Sample Preparation:** Prepare a series of samples by mixing the AuNP solution with varying concentrations of the protein solution. Ensure the final AuNP concentration is constant across all samples.
- **Incubation:** Allow the AuNP-protein mixtures to incubate at room temperature for a set period (e.g., 30 minutes) to allow the protein corona to form and stabilize.[\[7\]](#)
- **DLS Measurement:** Measure the hydrodynamic diameter of each AuNP-protein sample. An increase in diameter compared to the bare AuNPs indicates the formation of a protein corona.
- **Data Analysis:** Plot the change in hydrodynamic diameter as a function of protein concentration. This can be used to study the saturation of the nanoparticle surface.

Protocol 3: Covalent Functionalization of AuNPs with Thiolated DNA

This protocol leverages the strong gold-thiol affinity to create stable DNA-AuNP conjugates.[\[9\]](#)
[\[14\]](#)

Materials:

- Citrate-stabilized AuNP solution
- Thiol-modified single-stranded DNA (ssDNA-SH)
- Phosphate buffer (e.g., 10 mM, pH 7.4)
- Sodium chloride (NaCl) solution (e.g., 2 M)

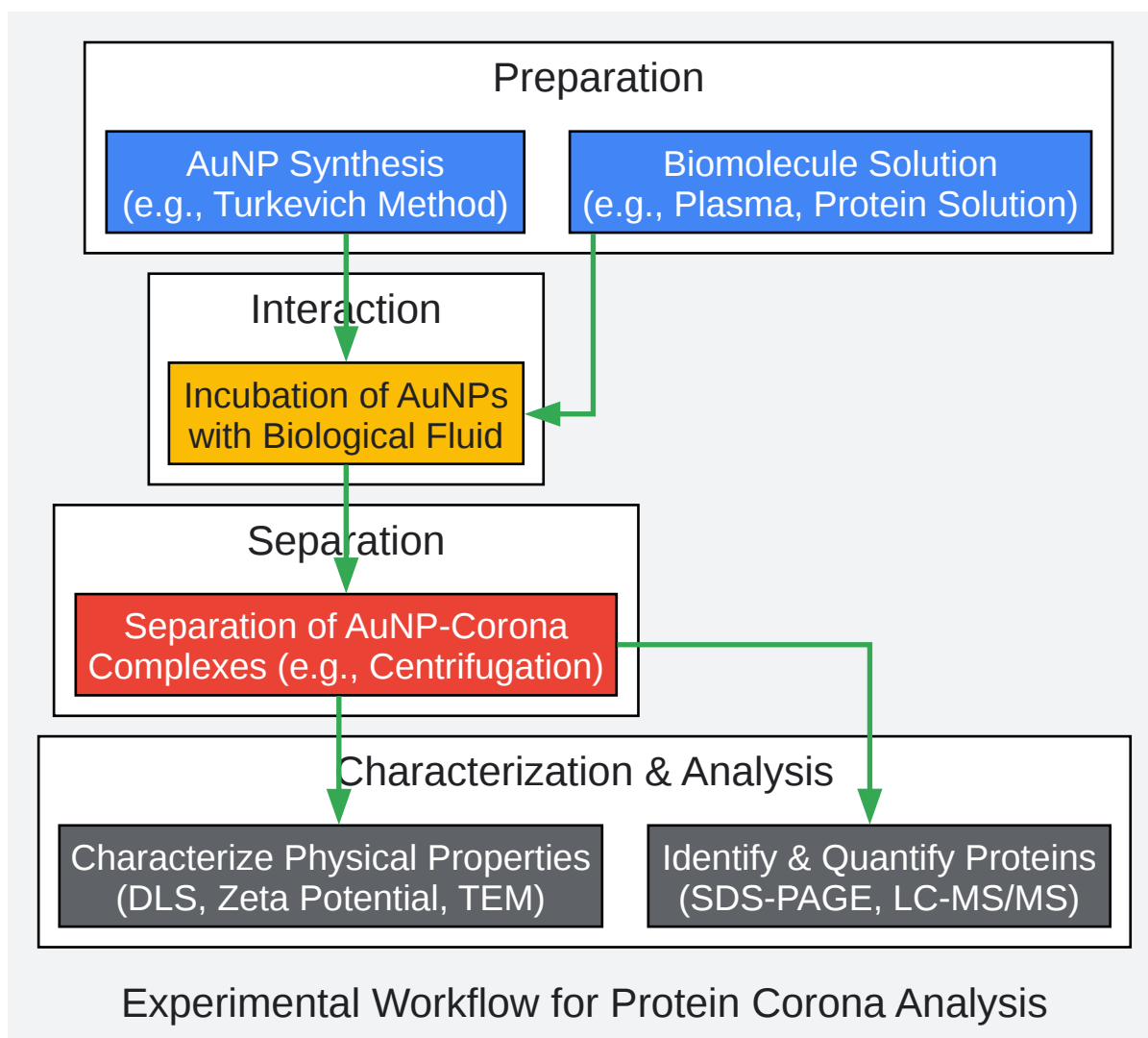
- Centrifuge capable of pelleting AuNPs

Procedure:

- Initial Incubation: Mix the AuNP solution with the thiolated DNA solution in a low-salt buffer. Incubate for several hours (e.g., 12-16 hours) at room temperature to allow the initial attachment of DNA to the AuNP surface via Au-S bonds.
- Salt-Aging Process: This step is crucial to increase the density of DNA on the surface. Gradually increase the salt concentration of the solution by adding small aliquots of NaCl solution over several hours or days. The increased ionic strength screens the electrostatic repulsion between the negatively charged DNA strands, allowing more strands to pack onto the surface.[\[14\]](#)
- Final Incubation: After reaching the final salt concentration (e.g., 0.5-1.0 M NaCl), allow the mixture to incubate for another 24 hours.
- Purification: Purify the DNA-AuNP conjugates from excess DNA and salt. This is typically done by repeated cycles of centrifugation (to pellet the dense AuNPs), removal of the supernatant, and resuspension of the pellet in fresh buffer.
- Characterization: Confirm successful conjugation using techniques such as UV-Vis spectroscopy (a slight red-shift in the plasmon peak is expected), DLS (increase in hydrodynamic diameter), and gel electrophoresis.

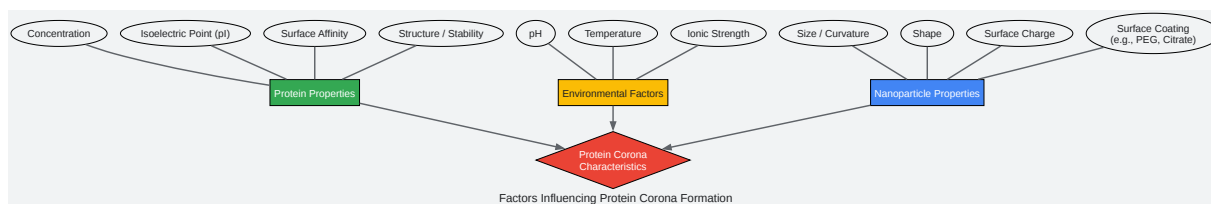
Visualizations of Key Processes and Relationships

The following diagrams, rendered in DOT language, illustrate critical workflows and concepts.



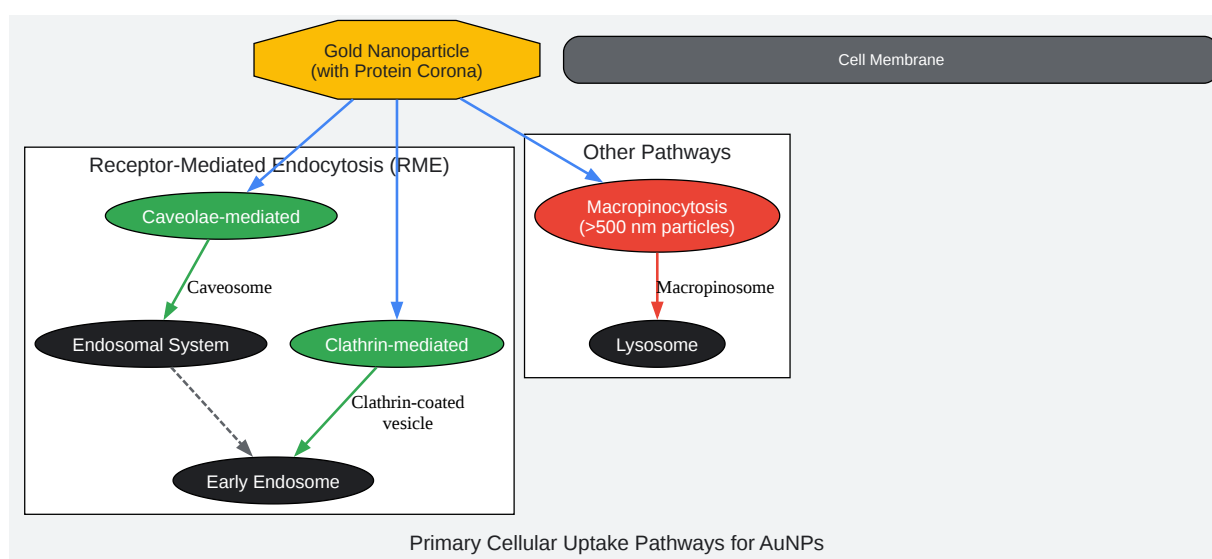
[Click to download full resolution via product page](#)

Caption: Workflow for analyzing the protein corona on gold nanoparticles.



[Click to download full resolution via product page](#)

Caption: Key factors that determine the nature of the protein corona.



[Click to download full resolution via product page](#)

Caption: Major endocytic pathways for gold nanoparticle cellular entry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo formation of protein corona on gold nanoparticles. The effect of their size and shape - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Exploring gold nanoparticle interactions with proteins and the tumor microenvironment in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative study of protein coronas on gold nanoparticles with different surface modifications - ProQuest [proquest.com]
- 8. Interaction of gold nanoparticles with common human blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functionalized gold nanoparticles for the binding, stabilization, and delivery of therapeutic DNA, RNA, and other biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Adsorption of a Protein Monolayer via Hydrophobic Interactions Prevents Nanoparticle Aggregation under Harsh Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Interactions between gold nanoparticles with different morphologies and human serum albumin [frontiersin.org]
- 13. Colloidal gold - Wikipedia [en.wikipedia.org]
- 14. Frontiers | DNA-functionalized gold nanoparticles: Modification, characterization, and biomedical applications [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The gold nanoparticle–lipid membrane synergy for nanomedical applications - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D5NH00292C [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Gold nanoparticle size and shape effects on cellular uptake and intracellular distribution of siRNA nanoconstructs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular Uptake of Gold Nanoparticles and Their Behavior as Labels for Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Toxicity and cellular uptake of gold nanoparticles: what we have learned so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary research on the interaction of gold nanoparticles with biological molecules in water.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15133966#preliminary-research-on-the-interaction-of-gold-nanoparticles-with-biological-molecules-in-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com